molecular formula C14H18F4N2 B1408705 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1707605-09-1

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1408705
CAS No.: 1707605-09-1
M. Wt: 290.3 g/mol
InChI Key: POZRJJBKTMDTAB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a fluorinated phenyl group. The compound’s unique structure, featuring both fluorine and trifluoromethyl groups, imparts distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the selective fluorination of a phenyl ring, followed by the introduction of the trifluoromethyl group. The resulting intermediate is then reacted with N,N-dimethylpiperidine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-2-(trifluoromethyl)phenyl)piperidine: Lacks the N,N-dimethyl substitution, resulting in different chemical properties.

    1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N-methylpiperidin-4-amine: Contains a single methyl group, affecting its reactivity and biological activity.

    1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-diethylpiperidin-4-amine: Features ethyl groups instead of methyl groups, leading to variations in its physical and chemical behavior.

Uniqueness

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific combination of fluorinated phenyl and N,N-dimethylpiperidine moieties. This structure imparts distinct properties, such as enhanced lipophilicity, metabolic stability, and potential for selective biological interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-fluoro-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N2/c1-19(2)10-6-8-20(9-7-10)12-5-3-4-11(15)13(12)14(16,17)18/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZRJJBKTMDTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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